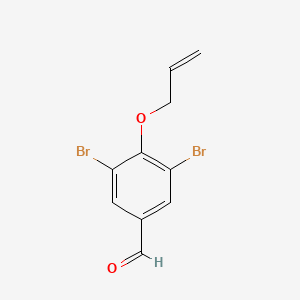![molecular formula C21H23N3O2S B2658957 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 628278-32-0](/img/structure/B2658957.png)
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a novel organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure features a butylthio group and a phenyl ring attached to a tetrahydropyrimidoquinoline core, making it an intriguing molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The starting materials can include appropriately substituted anilines, thiols, and cyclic ketones.
Initial Condensation: Aniline derivatives undergo condensation with a cyclic ketone to form the pyrimidoquinoline core.
Thioether Formation: The butylthio group is introduced via nucleophilic substitution with a suitable thiol.
Phenyl Ring Introduction: A phenyl group is attached through various coupling reactions, such as Suzuki or Heck coupling.
Reaction conditions may vary, but these steps often require specific catalysts, solvents, and temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound necessitates efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction parameters and improve overall efficiency. Advanced purification techniques, such as chromatography and crystallization, are used to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas with metal catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible at specific positions of the molecule.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide
Reduction Reagents: Hydrogen gas, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Reduction of specific functional groups to corresponding alcohols or amines
Substitution: Formation of various substituted derivatives depending on the reactants
Applications De Recherche Scientifique
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione finds applications across several domains:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in materials science for developing new polymers and materials.
Mécanisme D'action
The exact mechanism by which 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione exerts its effects varies based on its application. Generally, it can interact with molecular targets such as enzymes or receptors, modulating their activity. This interaction often involves binding to the active site of the target molecule, altering its conformation and function. In medicinal applications, it may inhibit the growth of pathogens or cancer cells by interfering with key biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
2-(methylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
2-(ethylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
Uniqueness
The uniqueness of 2-(butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione lies in the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
IUPAC Name |
2-butylsulfanyl-5-phenyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-3-12-27-21-23-19-18(20(26)24-21)16(13-8-5-4-6-9-13)17-14(22-19)10-7-11-15(17)25/h4-6,8-9,16H,2-3,7,10-12H2,1H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVJNEOLJAEDCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-chlorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2658875.png)
![3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2658877.png)
![4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2658878.png)
![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)
![1-isobutyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2658880.png)







![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)

